7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one
Overview
Description
The compound 7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one is a complex organic molecule that features a chromenone core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both pyrrolidine and chromenone moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the pyrrolidinylphenyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The specific steps may include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Pyrrolidinylphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyrrolidinylphenyl group is coupled with a halogenated chromenone intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Due to its structural features, the compound could be investigated for its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The pyrrolidine moiety may interact with protein receptors or enzymes, modulating their activity. The chromenone core could also play a role in binding to biological targets, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one: can be compared to other similar compounds, such as:
1-[4-(2-Oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone: This compound shares the pyrrolidinylphenyl group but lacks the chromenone core, which may result in different chemical and biological properties.
2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone: Another related compound with a similar pyrrolidinylphenyl group but different functional groups, leading to distinct reactivity and applications.
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone:
The uniqueness of This compound lies in its combination of the chromenone and pyrrolidinylphenyl moieties, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c29-25(20-8-10-21(11-9-20)28-14-4-5-15-28)18-31-22-12-13-23-24(19-6-2-1-3-7-19)17-27(30)32-26(23)16-22/h1-3,6-13,16-17H,4-5,14-15,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUFOSRQWCWHBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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